1-Azido-4-bromobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Azido-4-bromobenzene typically involves halogenation and functional group transformation processes. For instance, 1-bromo-2,4-dinitrobenzene, a related compound, is synthesized from bromobenzene by nitration in water, achieving high yields and purity, demonstrating the efficiency of halogenation and nitration in synthesizing bromo-functionalized benzenes (Jiaming Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of azido- and bromo-substituted benzenes often reveals interesting geometrical features. For example, the crystal structure of trans-4-bromoazoxybenzene shows the typical geometry observed for trans-azoxybenzenes, with slight differences between molecules in the asymmetric unit, indicating the structural diversity possible within azido- and bromo-substituted benzene compounds (K. Ejsmont et al., 2004).
Chemical Reactions and Properties
1-Azido-4-bromobenzene's azido group can participate in click chemistry reactions, as seen in the synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing the azido group's utility in constructing nitrogen-rich heterocycles, which have significant applications in materials science and pharmaceuticals (G. Negrón-Silva et al., 2013).
Physical Properties Analysis
The synthesis and structural analysis of compounds similar to 1-Azido-4-bromobenzene, such as azido-alkyne-functionalized monomers, provide insights into the physical properties of these materials. These compounds can form linear and cyclic oligomers through click oligomerization, indicating their potential for creating polymeric materials with tailored properties (Grysette Daher & G. Seoane, 2022).
Chemical Properties Analysis
The chemical behavior of 1-Azido-4-bromobenzene can be elucidated through studies on similar azido-bromobenzene compounds. For instance, Pd-catalyzed cross-coupling reactions between azido-2-bromobenzene and arylboronic acids, followed by thermally induced nitrene insertion, have been used to synthesize fused indole-heterocycles, demonstrating the versatility of azido-bromobenzene compounds in facilitating complex heterocyclic synthesis (M. Pudlo et al., 2007).
Scientific Research Applications
Organic Synthesis
- Summary of the Application : 1-Azido-4-bromobenzene is used in the synthesis of azides directly from alcohols . Azides are versatile functional groups in organic synthesis as they are a convenient source of amines, which are common in natural products and pharmaceutical heterocycles . They are also sought after in click chemistry and bioconjugation via Staudinger ligation .
- Methods of Application or Experimental Procedures : Alkyl/benzyl azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This practical procedure for the conversion of alcohols to azide is carried out at room temperature .
- Results or Outcomes : The procedure provides an efficient protocol for the synthesis of azide using easily available, yet efficient reagent systems . It offers a practical alternative to other methods that use hazardous or expensive reagents .
Synthesis of Various Heterocycles
- Summary of the Application : 1-Azido-4-bromobenzene can be used in the synthesis of various heterocycles . Heterocycles are fundamental to a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
- Methods of Application or Experimental Procedures : The synthesis of various heterocycles from organic azides involves several steps, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes : The use of organic azides in the synthesis of various heterocycles has led to the development of efficient protocols for the preparation of these important structures .
Bioorthogonal Click Chemistry in Glycobiology
- Summary of the Application : 1-Azido-4-bromobenzene can be used in azide-based bioorthogonal click chemistry, which has applications in glycobiology . This involves the use of azide as a chemical handle for the immobilization of targets on solid phase media for biological manipulation, site-directed reactions, and high-throughput screening .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the exact experimental conditions and the specific targets being studied .
- Results or Outcomes : The use of azide-based bioorthogonal click chemistry in glycobiology has enabled the development of new techniques for studying complex biological systems .
Noncanonical Amino Acid Use in Yeast
- Summary of the Application : 1-Azido-4-bromobenzene can be used in the study of noncanonical amino acid use in yeast . This involves the use of azide as a chemical handle for the immobilization of targets on solid phase media for biological manipulation, site-directed reactions, and high-throughput screening .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the exact experimental conditions and the specific targets being studied .
- Results or Outcomes : The use of azide-based bioorthogonal click chemistry in yeast has enabled the development of new techniques for studying complex biological systems .
Synthesis of Furoindole
- Summary of the Application : 1-Azido-4-bromobenzene can be used in the synthesis of furoindole . Furoindole is a type of heterocyclic compound that has applications in pharmaceuticals, agrochemicals, and materials science .
- Methods of Application or Experimental Procedures : The synthesis of furoindole from organic azides involves several steps, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes : The use of organic azides in the synthesis of furoindole has led to the development of efficient protocols for the preparation of these important structures .
Safety And Hazards
When handling 1-Azido-4-bromobenzene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
1-azido-4-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSJSMSBFMDFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175218 | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-bromobenzene | |
CAS RN |
2101-88-4 | |
Record name | 4-Bromophenyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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